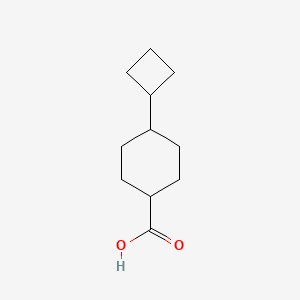

4-Cyclobutylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h8-10H,1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMXPEPDNJXDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in 4 Cyclobutylcyclohexane 1 Carboxylic Acid

Analysis of Possible Stereoisomers of 4-Cyclobutylcyclohexane-1-carboxylic Acid

The structure of this compound contains two potential stereogenic centers at positions C1 and C4 of the cyclohexane (B81311) ring. The spatial arrangement of the cyclobutyl and carboxylic acid substituents relative to the ring gives rise to diastereomers, which are commonly designated as cis and trans.

Cis Isomer : In the cis isomer, both the cyclobutyl group and the carboxylic acid group are on the same side of the cyclohexane ring's plane. This configuration possesses a plane of symmetry that passes through the C1 and C4 atoms and their respective substituents. Due to this internal symmetry, the cis isomer is an achiral meso compound, even though it contains stereogenic centers. libretexts.orgmvpsvktcollege.ac.in Its two chair conformations rapidly interconvert, with each conformer having one substituent in an axial position and the other in an equatorial position. libretexts.org

Trans Isomer : In the trans isomer, the cyclobutyl group and the carboxylic acid group are on opposite sides of the ring's plane. This arrangement lacks a plane of symmetry, rendering the molecule chiral. libretexts.org Consequently, the trans isomer exists as a pair of non-superimposable mirror images known as enantiomers: (1R,4R)-4-cyclobutylcyclohexane-1-carboxylic acid and (1S,4S)-4-cyclobutylcyclohexane-1-carboxylic acid. The most stable chair conformation of the trans isomer has both bulky substituents in equatorial positions to minimize steric strain. libretexts.org

The relationship between these isomers is that the cis isomer is a diastereomer of both the (1R,4R) and (1S,4S) trans enantiomers. libretexts.org

| Isomer | Configuration | Chirality | Relationship |

|---|---|---|---|

| cis | (1R,4S) / (1S,4R) | Achiral (meso) | Diastereomer to trans isomers |

| trans | (1R,4R) | Chiral | Enantiomers of each other |

| (1S,4S) | Chiral |

Enantioselective and Diastereoselective Synthesis Approaches for this compound

The synthesis of specific stereoisomers of this compound requires carefully controlled diastereoselective and enantioselective strategies.

Diastereoselective Synthesis

A primary method for preparing 4-alkylcyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acid. lookchem.com Starting from 4-cyclobutylbenzoic acid, catalytic hydrogenation using catalysts such as ruthenium-on-carbon (Ru/C) or palladium-on-carbon (Pd/C) reduces the aromatic ring to a cyclohexane ring. researchgate.netcabidigitallibrary.org This reaction typically produces a mixture of cis and trans diastereomers. lookchem.com The initial kinetic product ratio can favor the cis isomer, but the trans isomer is thermodynamically more stable due to its diequatorial conformation. lookchem.com

A highly diastereoselective synthesis of the trans isomer can be achieved through a subsequent isomerization step. By heating the mixture of cis and trans acids under basic conditions (e.g., aqueous NaOH), the less stable cis isomer epimerizes at the C1 position to the more stable trans isomer. lookchem.com The desired trans-4-Cyclobutylcyclohexane-1-carboxylic acid can then be isolated in high purity through crystallization. lookchem.com

Alternatively, a stereoselective reduction of 4-cyclobutylcyclohexanone can provide access to either the cis or trans precursor alcohols. Reduction with small, unhindered hydride reagents like sodium borohydride (B1222165) (NaBH₄) proceeds via preferential axial attack on the carbonyl group, yielding the trans-alcohol as the major product. acs.orgtamu.edu Conversely, using sterically demanding reducing agents, such as L-Selectride®, favors equatorial attack to produce the cis-alcohol. tamu.edu These alcohols can then be oxidized to the corresponding carboxylic acids, providing a diastereoselective route to either the cis or trans product.

Enantioselective Synthesis

Enantioselective synthesis is relevant only for the chiral trans isomer. This can be achieved through two main approaches:

Asymmetric Catalysis : Employing a chiral catalyst during the hydrogenation of 4-cyclobutylbenzoic acid or the reduction of 4-cyclobutylcyclohexanone could, in principle, yield an enantiomerically enriched product.

Chiral Resolution : A more common and practical approach is the resolution of the racemic mixture of the trans isomer. This can be accomplished by forming diastereomeric salts with a stoichiometric amount of a naturally occurring, enantiopure chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, acidification of the individual diastereomeric salts regenerates the pure (1R,4R) and (1S,4S) enantiomers of the carboxylic acid.

Stereochemical Assignment Methodologies for this compound and its Derivatives

Determining the specific stereochemistry of the isomers of this compound relies on a combination of advanced spectroscopic and analytical techniques.

Advanced NMR Spectroscopic Techniques for Configuration Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive tool for differentiating between the cis and trans diastereomers by analyzing the coupling constants (J-values) and through-space interactions (Nuclear Overhauser Effect, NOE). The key diagnostic proton is the one attached to C1 (the carboxyl-bearing carbon).

In the thermodynamically stable chair conformation of the trans isomer , where both substituents are equatorial, the C1-proton is in an axial position. This axial proton has a trans-diaxial relationship with the two axial protons on the adjacent C2 and C6 carbons. This arrangement results in a large vicinal coupling constant, typically in the range of J = 10–13 Hz, appearing as a triplet of triplets (tt) or a complex multiplet with a wide signal pattern. jeol.comchegg.com

For the cis isomer , the most stable chair conformation places the larger cyclobutyl group in the equatorial position, forcing the carboxylic acid group into the axial position. Consequently, the C1-proton is equatorial. An equatorial proton exhibits smaller axial-equatorial (J ≈ 2–5 Hz) and equatorial-equatorial (J ≈ 2–5 Hz) couplings, resulting in a signal that is significantly narrower and less resolved than its axial counterpart. almerja.com

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm these assignments. A NOESY experiment on the trans isomer would show correlations between the axial C1-proton and other axial protons on the same face of the ring (at C3 and C5), whereas such correlations would be absent for the equatorial C1-proton of the cis isomer. nih.gov

| Isomer | C1-Proton Orientation | Expected Coupling Constant (J) | Signal Multiplicity |

|---|---|---|---|

| trans | Axial | 10–13 Hz (large) | Broad multiplet / triplet of triplets |

| cis | Equatorial | 2–5 Hz (small) | Narrow multiplet / broad singlet |

Chiral Chromatography for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating the enantiomers of the trans isomer and determining the enantiomeric excess (e.e.) of a non-racemic sample. tcichemicals.com The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which leads to different interaction energies and, therefore, different retention times. nih.gov

For the resolution of acidic compounds like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs : Columns with derivatized cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support (e.g., Chiralcel® OD-H, Chiralpak® AD) are widely used and show excellent resolving power for a broad range of chiral compounds, including carboxylic acids. researchgate.netakjournals.com

Anion-exchange CSPs : These phases, often based on quinine (B1679958) or quinidine (B1679956) derivatives, are specifically designed for the separation of chiral acids. The separation mechanism involves ionic interactions between the protonated chiral selector and the deprotonated carboxylate of the analyte. nih.gov

Cyclodextrin-based CSPs : These involve cyclodextrin (B1172386) molecules bonded to silica gel, where enantioseparation occurs based on differences in the inclusion of the analyte within the chiral cyclodextrin cavity.

The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape by suppressing the ionization of the analyte. researchgate.net

| CSP Type | Chiral Selector | Common Trade Names |

|---|---|---|

| Polysaccharide | Cellulose / Amylose Derivatives | Chiralcel®, Chiralpak® |

| Anion-Exchanger | Quinine / Quinidine Derivatives | Chiralpak® QN-AX, QD-AX |

| Protein-based | α₁-acid glycoprotein (B1211001) (AGP) | Chiral-AGP |

| Cyclodextrin | β- or γ-Cyclodextrin Derivatives | Cyclobond® |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov To apply this technique to trans-4-cyclobutylcyclohexane-1-carboxylic acid, a high-quality single crystal of one of its pure enantiomers must first be grown.

Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the relative stereochemistry (i.e., trans). The absolute configuration is determined by analyzing the anomalous dispersion effect, which is a small contribution to the X-ray scattering from the electrons of the atoms (primarily the oxygen atoms in this case). thieme-connect.de A statistical parameter known as the Flack parameter is calculated; a value close to zero for a proposed stereochemical model confirms that the assignment of the absolute configuration ((1R,4R) or (1S,4S)) is correct. researchgate.net

If the anomalous scattering from the molecule's constituent atoms is too weak to provide a definitive result, the absolute configuration can be confirmed by preparing a derivative that incorporates a heavier atom (e.g., bromine) or by co-crystallizing the acid with another chiral molecule of known absolute configuration. researchgate.net

Synthetic Methodologies for 4 Cyclobutylcyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis of 4-Cyclobutylcyclohexane-1-carboxylic Acid

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the carbon-carbon bond of the carboxylic acid group or by dissecting the cyclohexane (B81311) ring itself.

Route A: Functional Group Interconversion and Aromatic Hydrogenation

This common strategy involves the disconnection of the target molecule to a more readily available aromatic precursor. The carboxylic acid can be traced back to a primary alcohol or, more conveniently, to an aromatic ring.

Disconnection 1 (C-C bond): The carboxylic acid can be retrosynthetically converted to a hydroxymethyl group via functional group interconversion (FGI). This leads to trans-4-cyclobutylcyclohexylmethanol as a key intermediate.

Disconnection 2 (C-C bond): Further disconnection of the cyclohexane ring leads back to a substituted benzene (B151609) derivative, specifically 4-cyclobutylbenzoic acid. This aromatic precursor is a logical starting point as the trans stereochemistry of the final product is often favored during the catalytic hydrogenation of 1,4-disubstituted benzene rings.

Route B: Cycloaddition Approach

An alternative retrosynthesis involves the formation of the cyclohexane ring through a cycloaddition reaction, a powerful tool for constructing six-membered rings.

Disconnection 3 ([4+2] Cycloaddition): The cyclohexane ring can be disconnected via a retro-Diels-Alder reaction. This suggests a conjugated diene, such as 1-cyclobutyl-1,3-butadiene, and a dienophile containing a masked carboxylic acid group, like methyl acrylate (B77674). Subsequent hydrogenation of the resulting cyclohexene (B86901) would yield the saturated target molecule.

These two primary retrosynthetic pathways form the basis for the total synthesis strategies discussed in the following sections.

Total Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several total synthesis strategies can be devised. A prominent and practical approach begins with a substituted aromatic compound, which is then hydrogenated to form the desired cyclohexane core with the correct stereochemistry.

A viable synthetic route commences with the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride to produce cyclobutyl phenyl ketone. This ketone can then be reduced to cyclobutylbenzene. Subsequent Friedel-Crafts acylation with acetyl chloride, followed by a haloform reaction, would yield 4-cyclobutylbenzoic acid. The catalytic hydrogenation of this aromatic acid would then produce the target molecule, with the trans isomer being the thermodynamically favored product.

An alternative, though potentially more complex, route would involve the synthesis of 1-cyclobutyl-1,3-butadiene and its subsequent Diels-Alder reaction with a suitable dienophile.

The Diels-Alder reaction provides a powerful method for the construction of the 4-substituted cyclohexene precursor. rsc.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. rsc.org For the synthesis of this compound, a plausible diene would be 1-cyclobutyl-1,3-butadiene, reacting with a dienophile such as methyl acrylate.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes, such as 1-alkyl-1,3-dienes, generally favors the formation of the "ortho" product (1,2-adduct). masterorganicchemistry.com In this case, the reaction between 1-cyclobutyl-1,3-butadiene and methyl acrylate would be expected to yield predominantly methyl 4-cyclobutylcyclohex-3-enecarboxylate. Subsequent hydrogenation of the double bond would lead to the saturated cyclohexane ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Table 1: Representative Diels-Alder Reaction for Cyclohexane Core Construction

| Diene | Dienophile | Product | Conditions | Yield | Reference Analogy |

|---|---|---|---|---|---|

| 1-Cyclobutyl-1,3-butadiene | Methyl acrylate | Methyl 4-cyclobutylcyclohex-3-enecarboxylate | Thermal, neat, 150 °C | ~60-70% (estimated) | rsc.orgmdpi.com |

A key step in one of the proposed synthetic routes is the introduction of the carboxylic acid functionality onto the pre-formed 4-cyclobutylcyclohexane scaffold. This is typically achieved through the oxidation of a primary alcohol. The precursor, trans-4-cyclobutylcyclohexylmethanol, can be synthesized via the reduction of the ester obtained from the hydrogenation of 4-cyclobutylbenzoic acid methyl ester.

A variety of oxidizing agents can be employed for the conversion of the primary alcohol to the carboxylic acid. The choice of reagent depends on factors such as functional group tolerance, reaction conditions, and desired yield. acs.org

Table 2: Oxidation of trans-4-Cyclobutylcyclohexylmethanol to this compound

| Oxidizing Agent | Conditions | Typical Yield | Reference Analogy |

|---|---|---|---|

| Jones Reagent (CrO3, H2SO4, acetone) | 0 °C to room temperature | 80-90% | acs.org |

| Potassium permanganate (B83412) (KMnO4) | Aqueous NaOH, heat | 70-85% | acs.org |

| TEMPO, NaOCl | CH2Cl2, H2O, NaHCO3, KBr | >90% | acs.org |

Achieving the desired trans stereochemistry between the cyclobutyl group and the carboxylic acid at the 1 and 4 positions of the cyclohexane ring is a critical aspect of the synthesis. The hydrogenation of a 1,4-disubstituted aromatic precursor, such as 4-cyclobutylbenzoic acid, is a highly effective method for establishing this stereochemical relationship.

During catalytic hydrogenation over catalysts like ruthenium or rhodium, the hydrogen atoms typically add to the same face of the aromatic ring, leading to a cis intermediate. However, under basic conditions and elevated temperatures, the initially formed cis isomer can epimerize to the thermodynamically more stable trans isomer, where both bulky substituents occupy equatorial positions in the chair conformation of the cyclohexane ring.

Table 3: Catalytic Hydrogenation of 4-Cyclobutylbenzoic Acid

| Catalyst | Solvent/Base | Temperature | Pressure (H2) | Product Ratio (trans:cis) | Yield | Reference Analogy |

|---|---|---|---|---|---|---|

| 5% Ru/C | Aqueous NaOH | 140-150 °C | 3.0-4.0 MPa | >95:5 (after isomerization) | ~90% | Analogous to 4-alkylbenzoic acids |

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic methods offer an elegant approach to the synthesis of enantiomerically enriched precursors. For a molecule like this compound, which is chiral if the molecule contains other substituents, or if isotopic labeling is considered, enzymatic kinetic resolution can be a powerful tool.

In a typical scenario, a racemic mixture of an ester precursor, such as methyl trans-4-cyclobutylcyclohexane-1-carboxylate, can be subjected to enzymatic hydrolysis using a lipase. Lipases are known to exhibit high enantioselectivity in the hydrolysis of esters, preferentially converting one enantiomer to the carboxylic acid while leaving the other enantiomer as the unreacted ester. These two enantiomerically enriched compounds can then be separated.

Table 4: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester Precursor

| Enzyme | Substrate | Reaction | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Unreacted Ester | Reference Analogy |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | (±)-Methyl 4-cyclobutylcyclohexane-1-carboxylate | Hydrolysis | >95% (for the acid) | >95% (at ~50% conversion) | d-nb.infopolimi.it |

Novel Catalytic Approaches for Asymmetric Synthesis of this compound Isomers

Recent advances in asymmetric catalysis provide novel pathways to enantiomerically pure substituted cyclohexanes. Organocatalysis, in particular, has emerged as a powerful tool for the construction of chiral carbocycles. d-nb.info

An organocatalytic Michael-Michael cascade reaction could be envisioned for the asymmetric synthesis of a precursor to this compound. For example, a chiral amine catalyst, such as a prolinol derivative, could catalyze the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, followed by a second intramolecular Michael addition to form a highly functionalized and enantiomerically enriched cyclohexane ring. The cyclobutyl group could be introduced either on the nucleophile or the electrophile. Subsequent chemical transformations would then be required to convert the functional groups to the desired carboxylic acid.

Another modern approach is the use of transition-metal catalyzed asymmetric hydrogenation of a suitably substituted cyclohexene or cyclohexadiene precursor. Chiral phosphine (B1218219) ligands complexed to rhodium or iridium can direct the hydrogenation to one face of the double bond, leading to high enantioselectivity.

Table 5: Organocatalytic Approach to a Chiral Cyclohexane Precursor

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference Analogy |

|---|---|---|---|---|---|---|

| Chiral Squaramide Catalyst | α,β-Unsaturated ketone | Malonate derivative | Highly substituted cyclohexane | >20:1 | >95% | d-nb.info |

Optimizing the Synthesis of this compound: A Review of Reaction Conditions and Yields

The efficient production of this compound, a significant chemical intermediate, is highly dependent on the careful optimization of reaction conditions. Research into its synthesis, primarily through the catalytic hydrogenation of 4-cyclobutylbenzoic acid, has highlighted the critical roles of catalyst selection, solvent systems, temperature, and pressure in maximizing product yield and purity.

The primary synthetic route to this compound involves the catalytic hydrogenation of the aromatic ring of 4-cyclobutylbenzoic acid. This transformation requires a robust catalyst capable of facilitating the addition of hydrogen across the benzene ring under manageable process conditions.

Key parameters that have been the focus of optimization studies include:

Catalyst Composition: Various noble and base metal catalysts have been explored for the hydrogenation of benzoic acid derivatives. Catalysts such as Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Nickel-based catalysts are commonly employed for such transformations. For analogous hydrogenations, bimetallic catalysts, for instance, a Ruthenium-Nickel on carbon (Ru-Ni/C) system, have been investigated to enhance selectivity, particularly for achieving a specific stereoisomer of the final product.

Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. For the hydrogenation of similar carboxylic acids, binary solvent systems, such as a mixture of 1,4-dioxane (B91453) and water, have been shown to improve the selectivity towards the desired cyclohexane derivative. cabidigitallibrary.org The choice of solvent is also critical for ensuring the solubility of the starting material and the catalyst's stability.

Reaction Temperature: Temperature plays a crucial role in the reaction kinetics. For the hydrogenation of substituted benzoic acids, a temperature range of 90°C to 120°C is often preferred. googleapis.com Higher temperatures can sometimes lead to undesirable side reactions or degradation of the product. Patents related to the hydrogenation of benzenecarboxylic acids suggest a broader temperature range of 100°C to 240°C can be effective under certain conditions. google.com

Hydrogen Pressure: The pressure of hydrogen gas is a direct driver of the hydrogenation reaction. Pressures not exceeding 15 bar have been found to be effective for similar conversions. googleapis.com However, some industrial processes for related compounds may employ significantly higher pressures, ranging from 500 to 3,000 psig, to achieve high conversion rates. google.com

Detailed Research Findings

While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous compounds. For the production of trans-4-amino-1-cyclohexanecarboxylic acid, a patent highlights that optimal results are achieved within a temperature range of 90°C to 120°C and a hydrogen pressure of no more than 15 bar. googleapis.com

The following interactive data table summarizes typical ranges for reaction parameters in the catalytic hydrogenation of benzoic acid derivatives, which can be considered as a starting point for optimizing the synthesis of this compound.

| Parameter | Typical Range | Notes |

| Catalyst | Ru/C, Pd/C, Ni-based | Catalyst loading and specific formulation are key variables. |

| Solvent | Dioxane-water, Alcohols | Solvent choice affects solubility and catalyst performance. |

| Temperature | 90 - 240 °C | Optimal temperature depends on the catalyst and pressure. |

| Pressure | 15 bar - 3,000 psig | Higher pressures generally increase reaction rates. |

The data in this table is compiled from various sources describing the hydrogenation of benzoic acid and its derivatives and should be considered as a general guideline.

Further research and development would be necessary to precisely define the optimal conditions for the high-yield production of this compound, including catalyst screening, detailed kinetic studies, and process parameter optimization to develop a scalable and economically viable synthetic process.

Conformational Analysis of 4 Cyclobutylcyclohexane 1 Carboxylic Acid

Theoretical Principles of Cyclohexane (B81311) Conformational Analysis

The conformational analysis of cyclohexane and its derivatives is a cornerstone of organic chemistry, explaining the molecule's lack of ring strain and its dynamic behavior. pressbooks.pub Unlike a planar hexagon, which would suffer from significant angle and torsional strain, cyclohexane adopts a puckered, three-dimensional structure. libretexts.orglibretexts.org The most stable of these is the chair conformation , which minimizes both angle strain by maintaining tetrahedral bond angles of approximately 109.5° and torsional strain by ensuring all adjacent carbon-hydrogen bonds are staggered. pressbooks.pub

In the chair conformation, the twelve hydrogen atoms (or substituents) are not equivalent and are classified into two distinct types: axial and equatorial . vedantu.com Axial bonds are parallel to the principal axis of the ring, alternating above and below the ring's plane, while equatorial bonds point outwards from the perimeter of the ring. pressbooks.pub

Cyclohexane undergoes a rapid process of ring inversion, often called a "chair flip," at room temperature. pressbooks.pub During this process, one chair conformation converts into another, and in doing so, all axial positions become equatorial, and all equatorial positions become axial. pressbooks.pub

For monosubstituted cyclohexanes, the two chair conformations are no longer energetically equivalent. jove.com The substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulkier substituents to avoid unfavorable steric interactions with the other axial hydrogens on the same side of the ring. fiveable.me These destabilizing interactions are known as 1,3-diaxial interactions . jove.com The energy difference between the axial and equatorial conformers is quantified by the "A-value," where a larger A-value indicates a stronger preference for the equatorial position. fiveable.me

Other, less stable conformations of cyclohexane include the boat , twist-boat , and half-chair conformations. vedantu.com The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.org The twist-boat is of intermediate energy, and the half-chair is a high-energy transition state during the interconversion between chair and boat forms. libretexts.orgvedantu.com

Low-Energy Conformations of 4-Cyclobutylcyclohexane-1-carboxylic Acid

For this compound, a 1,4-disubstituted cyclohexane, we must consider the conformational preferences of both the cyclobutyl and the carboxylic acid substituents. The molecule can exist as cis and trans diastereomers. In the trans isomer, the two substituents are on opposite sides of the ring, while in the cis isomer, they are on the same side.

The most stable conformations will seek to place the larger substituent, or preferably both substituents, in the equatorial position to minimize steric strain. spcmc.ac.in The cyclobutyl group is significantly bulkier than the carboxylic acid group. Therefore, the conformations where the cyclobutyl group is equatorial will be of lower energy.

For the trans-isomer, the lowest energy conformation will have both the cyclobutyl and the carboxylic acid groups in equatorial positions (diequatorial). The alternative chair conformation, with both groups in axial positions (diaxial), would be significantly destabilized by 1,3-diaxial interactions and is therefore highly unfavorable. spcmc.ac.in

For the cis-isomer, one substituent must be axial while the other is equatorial. spcmc.ac.in Due to the larger size of the cyclobutyl group, the more stable conformation will be the one where the cyclobutyl group occupies the equatorial position and the carboxylic acid group is in the axial position. The other chair conformation, with an axial cyclobutyl group and an equatorial carboxylic acid group, would be of higher energy.

Table 1: Predicted Relative Stabilities of this compound Conformers

| Isomer | Cyclobutyl Position | Carboxylic Acid Position | Relative Energy |

| trans | Equatorial | Equatorial | Lowest |

| trans | Axial | Axial | Highest |

| cis | Equatorial | Axial | Intermediate |

| cis | Axial | Equatorial | Higher Intermediate |

Computational Studies on Conformational Preferences

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound, offering insights into the relative energies and geometries of different conformers. sapub.org

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can be used to calculate the electronic structure and energy of a molecule. ijert.org These methods can be employed to perform geometry optimizations, starting from an initial guess of a conformation, to find the lowest energy structure for that particular arrangement of atoms. ijert.org

For this compound, DFT calculations could be used to:

Optimize the geometries of the diequatorial and diaxial conformers of the trans isomer.

Optimize the geometries of the two possible chair conformers of the cis isomer.

Calculate the relative energies of these conformers to determine their populations at equilibrium.

Map the potential energy surface of the ring inversion process to determine the energy barriers between different conformations.

DFT calculations have been successfully used to study the conformational properties of various cyclohexane derivatives, providing results that are in good agreement with experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov This technique is particularly useful for exploring the conformational space of flexible molecules and observing dynamic processes like ring flipping. nih.gov

An MD simulation of this compound in a solvent could:

Simulate the dynamic interconversion between different chair and boat conformations. nih.gov

Provide a statistical distribution of the different conformations over time, which can be used to calculate their relative free energies.

Investigate the influence of the solvent on the conformational equilibrium.

Accelerated MD techniques can be used to enhance the sampling of rare events, such as the transition between stable chair conformations, which might not be observed in a standard MD simulation timeframe. nih.gov

Experimental Elucidation of Conformations in this compound

Experimental techniques are essential for validating the predictions of theoretical models and providing a definitive picture of the conformational behavior of a molecule in solution.

Variable Temperature NMR Studies

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental method for studying dynamic processes like conformational changes. rit.edu At room temperature, the ring inversion of cyclohexane derivatives is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. researchgate.net

As the temperature is lowered, the rate of ring inversion slows down. researchgate.net At a sufficiently low temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and then, at even lower temperatures (the slow-exchange regime), separate into distinct signals for each conformer. rit.edu

For this compound, VT-NMR could be used to:

Determine the energy barrier for the chair-chair interconversion by analyzing the coalescence temperature of specific proton signals. rit.edu

Determine the relative populations of the different conformers at low temperatures by integrating the areas of their respective signals.

From the temperature dependence of the equilibrium constant, thermodynamic parameters such as the difference in enthalpy (ΔH°) and entropy (ΔS°) between the conformers can be calculated.

VT-NMR studies on related substituted cyclohexanes have provided valuable data on their conformational equilibria and the energetic barriers to ring inversion. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Conformation

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the conformational isomers of molecules. By analyzing the vibrational frequencies, which are sensitive to the molecule's geometry and symmetry, it is possible to identify the presence of different conformers and determine their relative stabilities. For this compound, this would involve identifying characteristic vibrational modes for the axial and equatorial conformers of the cyclohexane ring, as well as considering the orientation of the cyclobutyl and carboxylic acid substituents.

A typical analysis would involve:

Identification of Conformers: The molecule can exist in several conformations due to the chair-boat flipping of the cyclohexane ring and the puckering of the cyclobutane (B1203170) ring, along with the orientation of the carboxylic acid group. The primary conformers of interest would be the cis and trans isomers with respect to the substituents on the cyclohexane ring, with the chair conformation being the most likely. Within the chair conformation, the cyclobutyl and carboxylic acid groups can be in either axial or equatorial positions.

Vibrational Frequency Assignment: Specific vibrational modes, such as C-H stretching, C-C stretching, and the characteristic C=O and O-H stretching of the carboxylic acid group, would be assigned to each conformer. Differences in the vibrational frequencies between conformers would provide insight into their structural differences.

Data Analysis: By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed bands to specific vibrational modes of each conformer could be achieved. Temperature-dependent studies could also be used to determine the relative thermodynamic stabilities of the conformers.

However, no published studies containing the IR or Raman spectra, nor any computational predictions of these spectra for this compound, were found.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a primary method for determining the precise geometrical structure of molecules in the vapor phase, free from intermolecular interactions. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are crucial for defining the conformational preferences of a molecule.

For this compound, a GED study would aim to:

Determine Molecular Geometry: The study would determine the average bond lengths and angles for the different conformers present in the gas phase. This would include the structural parameters of both the cyclohexane and cyclobutane rings, as well as the carboxylic acid group.

Establish Conformational Composition: By analyzing the radial distribution curve, it would be possible to determine the relative abundance of the different conformers at the temperature of the experiment. This would provide a quantitative measure of their relative stabilities.

Refine Structural Models: The experimental data would be used to refine theoretical models of the molecular structure, providing a highly accurate picture of the molecule's three-dimensional arrangement.

As with the spectroscopic data, a search of the available scientific literature did not yield any gas-phase electron diffraction studies performed on this compound.

Data Tables

Due to the lack of available experimental or theoretical data, no data tables for vibrational frequencies or structural parameters can be presented.

Advanced Spectroscopic and Diffraction Characterization of 4 Cyclobutylcyclohexane 1 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For 4-Cyclobutylcyclohexane-1-carboxylic acid, with a nominal mass of 182, HRMS can distinguish its molecular formula, C₁₁H₁₈O₂, from other possible isobaric formulas. The exact mass of the molecular ion [M]⁺ or a quasi-molecular ion such as [M+H]⁺ or [M+Na]⁺ would be compared against a theoretical mass calculated from the most abundant isotopes of carbon, hydrogen, and oxygen.

Table 1: Theoretical Exact Masses for HRMS Confirmation of C₁₁H₁₈O₂

| Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₈O₂ | 182.1307 |

| [M+H]⁺ | C₁₁H₁₉O₂ | 183.1385 |

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). For this compound, cleavage of the cyclobutyl and cyclohexane (B81311) rings would also be expected to yield characteristic fragment ions.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While one-dimensional NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu In a COSY spectrum of this compound, cross-peaks would be observed between the protons on the cyclohexane ring, as well as between the protons on the cyclobutyl ring, establishing the connectivity within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, while quaternary carbons (like the carboxylic acid carbon) will be absent.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For instance, the proton on C1 of the cyclohexane ring would show a correlation to the carboxylic acid carbon (C=O), confirming the attachment of the functional group.

Table 2: Predicted 2D NMR Correlations for this compound

| Correlation Type | Correlating Nuclei | Expected Information |

|---|---|---|

| COSY | H-1 ↔ H-2/H-6 | Connectivity in the cyclohexane ring |

| H-4 ↔ H-3/H-5 | Connectivity in the cyclohexane ring | |

| H-1' ↔ H-2'/H-4' | Connectivity in the cyclobutyl ring | |

| HSQC | ¹H signals ↔ ¹³C signals | Direct H-C attachments |

| HMBC | H-2/H-6 → C1 | Confirmation of C1 position |

| H-1 → C=O | Attachment of carboxylic acid group |

The stereochemistry and preferred conformation of the molecule, particularly the relative orientation of the cyclobutyl and carboxylic acid groups on the cyclohexane ring (cis or trans), can be determined using through-space correlation experiments like Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY).

These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a substituted cyclohexane, the chair conformation is the most stable. pressbooks.pubpressbooks.pub The orientation of the substituents (axial or equatorial) can be determined by observing specific NOE cross-peaks. For example, in the trans isomer where both substituents are in the more stable equatorial positions, NOE correlations would be expected between the axial protons on the same face of the cyclohexane ring. In the cis isomer, where one substituent is axial and the other is equatorial, different sets of NOE correlations would be observed. pressbooks.publibretexts.org The bulkier cyclobutyl group would preferentially occupy the equatorial position to minimize steric strain. youtube.comlibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

For this compound, the most prominent vibrational bands would be associated with the carboxylic acid group. The O-H stretch of the carboxylic acid typically appears as a broad band in the IR spectrum between 2500 and 3300 cm⁻¹. The C=O stretch gives rise to a strong, sharp band around 1700 cm⁻¹. The C-O stretch and O-H bend are also characteristic. The cyclohexane and cyclobutane (B1203170) rings will exhibit a series of C-H stretching and bending vibrations, as well as skeletal vibrations. researchgate.net While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing the non-polar C-C bonds of the aliphatic rings. kurouskilab.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| C-O stretch | 1210-1320 | |

| O-H bend | 1395-1440 | |

| Cyclohexane/Cyclobutane | C-H stretch | 2850-2960 |

| CH₂ scissoring | 1440-1480 |

Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles, can be constructed. researchgate.netnih.govnih.gov

For this compound, a successful SCXRD analysis would provide unambiguous confirmation of its molecular structure, including the relative stereochemistry of the substituents on the cyclohexane ring (cis or trans). It would also reveal the preferred conformation of the cyclohexane and cyclobutane rings in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that govern the crystal packing.

Computational and Theoretical Studies on 4 Cyclobutylcyclohexane 1 Carboxylic Acid

Docking and Molecular Modeling Studies (Non-biological applications)

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a larger molecule (receptor). In non-biological applications, this can extend to understanding host-guest chemistry, where the "receptor" might be a synthetic molecule, a material surface, or a supramolecular assembly. researchgate.netwikipedia.org For 4-cyclobutylcyclohexane-1-carboxylic acid, these studies could elucidate its behavior in various chemical environments.

Host-Guest Interactions: Computational studies can model how this compound might bind within the cavity of a synthetic host molecule, such as a cyclodextrin (B1172386), cucurbituril, or a custom-synthesized molecular tweezer. researchgate.netnih.govacs.org Using molecular docking programs, researchers can predict the most stable binding pose of the guest molecule within the host. These simulations calculate a "docking score" or binding energy, which estimates the strength of the interaction.

The process typically involves:

Conformational Analysis: Generating low-energy three-dimensional structures of both the host and the guest molecule, this compound.

Docking Simulation: Systematically placing the guest molecule within the binding site of the host and evaluating the intermolecular forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. wikipedia.org

Scoring and Analysis: Ranking the different binding poses based on their calculated binding free energies to identify the most favorable orientation.

For instance, the carboxylic acid group could form hydrogen bonds with complementary functional groups on a host, while the hydrophobic cyclobutyl and cyclohexane (B81311) rings could fit into a nonpolar cavity. nih.gov Density Functional Theory (DFT) calculations, often incorporating corrections for dispersion forces, can provide highly accurate binding energies for these host-guest complexes. comporgchem.com

A hypothetical docking study of this compound with a synthetic receptor could yield results similar to those shown in the interactive table below, illustrating potential binding energies and key interactions.

| Synthetic Host | Predicted Binding Free Energy (kcal/mol) | Key Predicted Interactions | Computational Method |

|---|---|---|---|

| Beta-Cyclodextrin | -5.8 | Hydrophobic inclusion of cyclobutyl group | Molecular Docking (AutoDock) |

| Cucurbit beilstein-journals.orguril | -7.2 | Hydrophobic inclusion, ion-dipole with portal oxygens | Molecular Dynamics (AMBER) |

| Synthetic Tweezer Receptor | -9.5 | Hydrogen bonding with carboxylic acid, π-stacking | DFT (TPSS-D3/def2-TZVP) |

Self-Assembly and Material Science: Molecular dynamics (MD) simulations could be employed to study the self-assembly of this compound molecules on a surface or in solution. These simulations model the movement of atoms over time, providing insights into how intermolecular forces drive the formation of ordered structures, such as monolayers or micelles. Understanding these interactions is crucial for applications in materials science and nanotechnology.

Application of Machine Learning in Predicting Reactivity and Selectivity

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting the outcomes of chemical reactions, including reactivity and selectivity, with remarkable speed and accuracy. sesjournal.com Although specific ML models for this compound are not published, established workflows could be readily adapted to predict its chemical behavior.

Predicting Reactivity and Reaction Yield: Machine learning models can be trained on large datasets of chemical reactions to predict the likelihood of a reaction occurring or its expected yield. ucla.edugenspark.aigithub.ioresearchgate.net To predict the reactivity of this compound in a given transformation, the process would involve:

Data Collection: Assembling a dataset of reactions involving similar cycloalkane carboxylic acids under various conditions.

Featurization (Descriptor Generation): Converting the molecules and reaction conditions into numerical representations, known as descriptors. cam.ac.ukchemintelligence.comresearchgate.net These can include 2D structural fingerprints (e.g., Morgan fingerprints), quantum-chemical properties derived from DFT calculations (e.g., atomic charges, orbital energies), or steric parameters. ucla.educhemrxiv.org

Model Training: Using algorithms like Random Forest, Gradient Boosting, or Neural Networks to learn the relationship between the input descriptors and the experimental outcomes (e.g., reaction yield).

Prediction: Applying the trained model to this compound to predict its reactivity under new, untested conditions.

Predicting Selectivity: A key challenge in the synthesis of functionalized cycloalkanes is controlling selectivity (chemo-, regio-, and stereoselectivity). For example, in C–H functionalization reactions, multiple C–H bonds on the cyclobutyl and cyclohexane rings could potentially react. nih.govnih.govresearchgate.net

Machine learning models have proven highly effective at predicting the regioselectivity of such reactions. beilstein-journals.orgnih.govnih.govresearcher.life A model could be trained to predict which specific C–H bond in this compound is most likely to be activated by a particular catalyst. nih.govresearcher.life The input features would describe the local electronic and steric environment of each potential reaction site. The model would then output a probability score for each site, identifying the most likely position for functionalization. nih.govchemrxiv.orgresearchgate.net

The performance of a hypothetical Random Forest model trained to predict the major regioisomer in a palladium-catalyzed C–H arylation of a diverse set of cycloalkane carboxylic acids is presented below.

| Metric | Validation Set Score | Test Set Score | Description |

|---|---|---|---|

| Accuracy | 0.91 | 0.89 | Percentage of correct predictions for the major product. |

| Precision | 0.93 | 0.90 | Of the predicted major products, the fraction that was correct. |

| Recall | 0.91 | 0.89 | Fraction of actual major products that were correctly identified. |

| F1 Score | 0.92 | 0.89 | The harmonic mean of precision and recall. |

Such predictive models can significantly accelerate the discovery of new synthetic routes by allowing chemists to computationally screen for the most promising reaction conditions before undertaking laboratory experiments, thereby saving time and resources.

Applications of 4 Cyclobutylcyclohexane 1 Carboxylic Acid in Material Science Precursors and Advanced Chemical Systems

Utilization as a Monomer in Polymer Synthesis (Non-biological polymers)

There is a lack of published research detailing the use of 4-Cyclobutylcyclohexane-1-carboxylic acid as a monomer in the synthesis of non-biological polymers. Consequently, no data is available on the properties of resulting polymers, such as polyesters or polyamides, that would incorporate this specific cycloaliphatic structure.

Incorporation into Liquid Crystal Systems for Chiral Induction

No specific studies or patents were identified that describe the incorporation of this compound into liquid crystal systems. As such, there is no information on its role in inducing chirality or influencing the mesophase properties of such systems.

Role as a Building Block in Supramolecular Chemistry

The potential for this compound to act as a building block in supramolecular chemistry, for example, through the formation of hydrogen-bonded assemblies, has not been explored in the available literature. There are no published reports on the formation of specific supramolecular structures, such as metal-organic frameworks or hydrogen-bonded networks, using this compound.

Precursor for Advanced Organic Materials (e.g., optical materials, electronic materials)

Research detailing the use of this compound as a precursor for the synthesis of advanced organic materials, including those with specific optical or electronic properties, is not present in the public domain.

Development of Novel Chiral Auxiliaries and Ligands Derived from this compound

While the general class of chiral carboxylic acids is important in asymmetric synthesis, there are no specific reports on the development and application of chiral auxiliaries or ligands derived from this compound.

Q & A

Q. What are the recommended methods for synthesizing 4-cyclobutylcyclohexane-1-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclopropane ring expansion or coupling reactions. For example, the Hofmann rearrangement (electro-induced) has been used for structurally similar cyclohexane-carboxylic acids to introduce substituents . Optimization may include:

- Catalyst screening : Use palladium-based catalysts for cross-coupling reactions.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Yields can be improved via iterative purification (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Multi-modal characterization is essential:

- NMR spectroscopy : Compare and NMR data to reference libraries. For cyclohexane derivatives, axial-equatorial proton splitting (~0.5–1.5 ppm) and carboxyl carbon signals (~170–180 ppm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms the molecular ion peak (e.g., [M+H]) and fragments .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry (if crystalline) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Methodological Answer: Computational and experimental approaches are combined:

- DFT calculations : Model transition states to predict regioselectivity. The cyclobutyl group introduces steric hindrance, favoring reactions at the carboxyl group over the cyclohexane ring .

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., nucleophile strength). Electron-withdrawing groups on the cyclohexane ring may polarize the carboxyl group, enhancing nucleophilic acyl substitution .

- Isotopic labeling : Use -labeled water in hydrolysis experiments to track mechanistic pathways .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

Methodological Answer: Stability studies should include:

- pH profiling : Store the compound in neutral buffers (pH 6–8) to prevent carboxyl group protonation or deprotonation .

- Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in solutions to inhibit radical-mediated oxidation .

- Temperature-controlled storage : Keep at –20°C under inert gas (argon) to reduce thermal and oxidative degradation .

Q. How can chiral resolution of this compound enantiomers be achieved for pharmacological studies?

Methodological Answer: Enantiomeric separation requires:

- Chiral stationary phases : Use HPLC with cellulose-based columns (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol (90:10) .

- Derivatization : Convert the carboxyl group to a chiral amide using (R)- or (S)-α-methylbenzylamine, followed by diastereomer separation .

- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

Data Contradiction Analysis

Q. Discrepancies in reported solubility of this compound: How should researchers reconcile conflicting data?

Methodological Answer: Address inconsistencies via:

- Standardized protocols : Use USP/EP guidelines for solubility testing (e.g., shake-flask method at 25°C) .

- Control experiments : Compare results with structurally analogous compounds (e.g., 4-hydroxycyclohexanecarboxylic acid, solubility ~50 mg/mL in water) .

- Purity verification : Assess impurities via GC-MS; >98% purity minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.